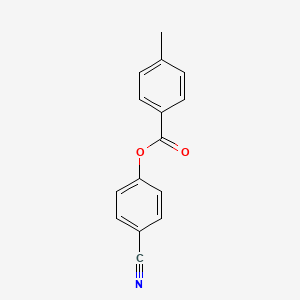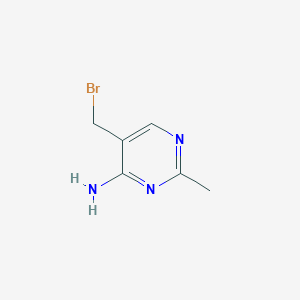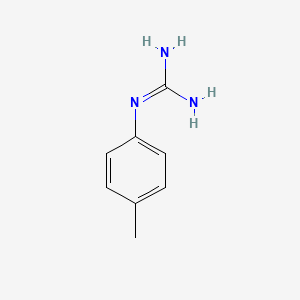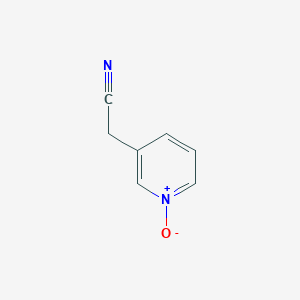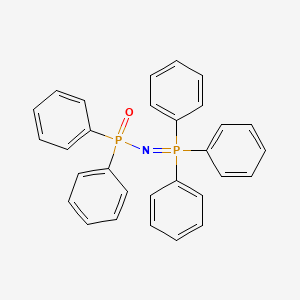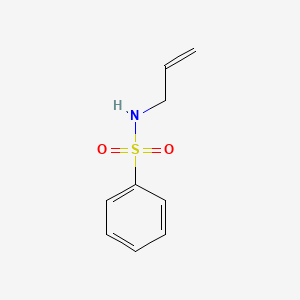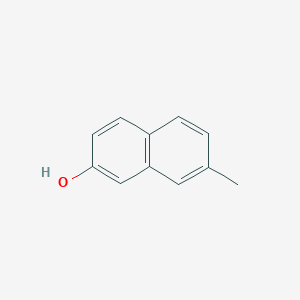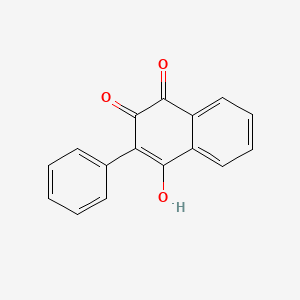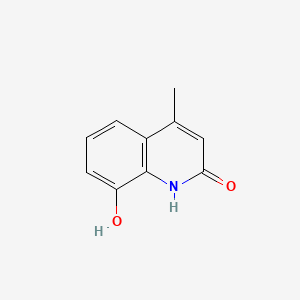
2-(3,4-dimethoxyphenyl)-1H-benzimidazole
Übersicht
Beschreibung
The compound “2-(3,4-dimethoxyphenyl)-1H-benzimidazole” seems to be a derivative of 3,4-Dimethoxyphenethylamine . 3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While specific synthesis information for “2-(3,4-dimethoxyphenyl)-1H-benzimidazole” was not found, a related compound, 1- (3′,4′-Dimethoxyphenyl)Propene, has been synthesized from 3,4-Dimethoxybenzaldehyde .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
2-(3,4-dimethoxyphenyl)-1H-benzimidazole and its derivatives have been extensively studied for their anticancer properties. A study by Karaaslan et al. (2019) synthesized and evaluated various 2-(3,4-dimethoxyphenyl)benzazoles for their anticancer activities. They found that certain derivatives showed significant cytotoxicity against human tumor cell lines, including A549, MCF-7, and HeLa cells (Karaaslan et al., 2019). Another study by Shaharyar et al. (2010) identified a specific derivative, NSC 748326, as an active candidate against cancer cells in the NCI 60 cell panel (Shaharyar et al., 2010).
Antibacterial Activity
Research by Püsküllü et al. (2015) highlighted the potent antistaphylococcal activity of certain derivatives of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. They found these compounds effective against Staphylococcus aureus and methicillin-resistant S. aureus (Püsküllü et al., 2015).
DNA Topoisomerase Inhibition
Bansal et al. (2012) demonstrated that derivatives of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, specifically DMA, preferentially target Escherichia coli DNA topoisomerase I over human topoisomerase I, suggesting potential as antibacterial agents with low toxicity to human cells (Bansal et al., 2012).
DNA Binding Studies
A study by Tarı et al. (2017) focused on platinum(II) complexes with 2-substituted benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, to evaluate their interactions with plasmid DNA. This research is significant for understanding the potential anticancer activity of these compounds (Tarı et al., 2017).
Antitubercular Agents
In the context of tuberculosis, Gobis et al. (2015) synthesized a series of 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives and found that some, including those with 3,4-dimethoxyphenyl groups, showed high activity against Mycobacterium tuberculosis strains (Gobis et al., 2015).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-8-7-10(9-14(13)19-2)15-16-11-5-3-4-6-12(11)17-15/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZWNUGQABGXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323255 | |
| Record name | 2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
CAS RN |
2620-85-1 | |
| Record name | NSC403435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dimethoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




